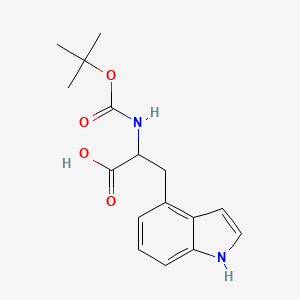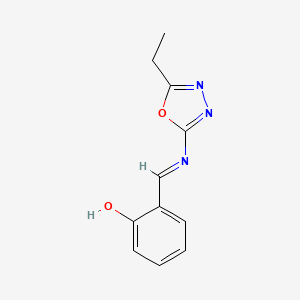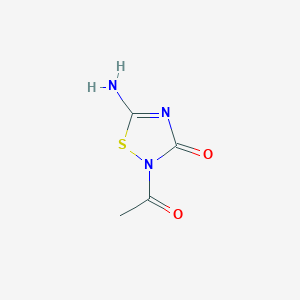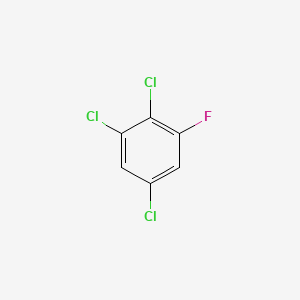
Benzene, 2,3,5-trichloro-1-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichlorofluorobenzene is an organic compound with the molecular formula C6H2Cl3F. It is a derivative of benzene, where three chlorine atoms and one fluorine atom are substituted at the 2, 3, and 5 positions on the benzene ring. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 2,3,5-Trichlorofluorobenzene typically involves the halogenation of fluorobenzene or chlorobenzene derivatives. One common method includes the chlorination of fluorobenzene in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.
Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds, followed by further halogenation and purification steps to obtain high-purity 2,3,5-Trichlorofluorobenzene. These methods are optimized for large-scale production to meet the demands of various industrial applications.
化学反応の分析
2,3,5-Trichlorofluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction Reactions: While less common, 2,3,5-Trichlorofluorobenzene can undergo oxidation reactions to form corresponding benzoic acid derivatives. Reduction reactions can also occur, leading to the formation of partially or fully dehalogenated products.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. These reactions are typically carried out under mild conditions and are widely used in organic synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminobenzene derivatives, while coupling reactions can produce complex biaryl structures.
科学的研究の応用
2,3,5-Trichlorofluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions of halogenated benzenes with enzymes and other biomolecules.
Medicine: While not directly used as a drug, 2,3,5-Trichlorofluorobenzene is involved in the synthesis of various medicinal compounds
Industry: This compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for use in various industrial processes.
作用機序
The mechanism of action of 2,3,5-Trichlorofluorobenzene is primarily related to its ability to undergo nucleophilic aromatic substitution reactions. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene ring makes it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the benzene ring.
At the molecular level, the compound interacts with specific enzymes and proteins, leading to the formation of covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
類似化合物との比較
2,3,5-Trichlorofluorobenzene can be compared with other halogenated benzenes, such as:
1,2,4-Trichlorobenzene: This compound has three chlorine atoms at different positions on the benzene ring. It is used in similar applications but has different reactivity and physical properties.
2,4,5-Trichlorofluorobenzene: Another isomer with chlorine atoms at the 2, 4, and 5 positions. It has distinct chemical behavior and is used in different synthetic routes.
1,3,5-Trichlorobenzene: This compound has a symmetrical arrangement of chlorine atoms and is used in the production of herbicides and other chemicals.
The uniqueness of 2,3,5-Trichlorofluorobenzene lies in its specific halogenation pattern, which imparts unique reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
特性
CAS番号 |
3107-20-8 |
|---|---|
分子式 |
C6H2Cl3F |
分子量 |
199.4 g/mol |
IUPAC名 |
1,2,5-trichloro-3-fluorobenzene |
InChI |
InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H |
InChIキー |
YWAPLKKUGFDKQY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


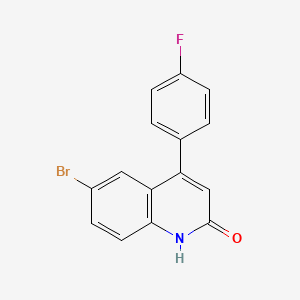

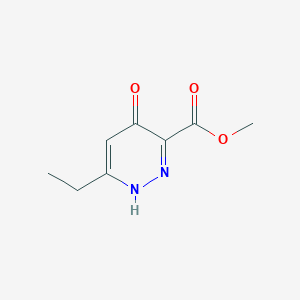
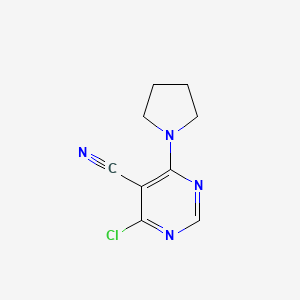
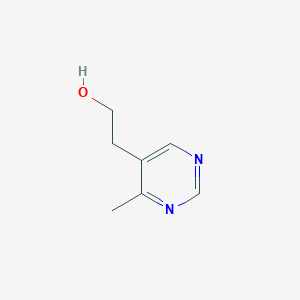
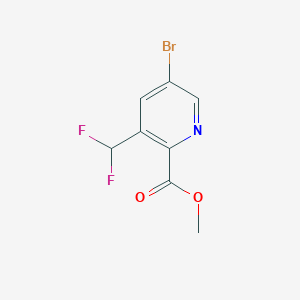
![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
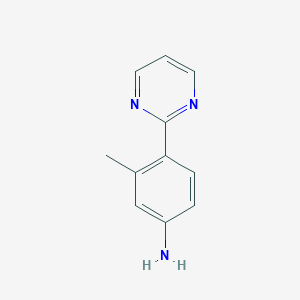
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)

